2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid
Description
2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid is a heterocyclic compound featuring a fused pyrrolo-diazepine core modified with a tert-butoxycarbonyl (Boc) protective group and an acetic acid side chain. This compound is structurally distinct due to its 7-membered diazepine ring fused to a pyrrole system, which introduces conformational flexibility and unique electronic properties compared to simpler bicyclic analogs. Such features make it valuable in medicinal chemistry for drug discovery, particularly in targeting receptors or enzymes requiring specific stereoelectronic interactions .
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-4-yl]acetic acid |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-9-11(7-13(18)19)8-16-6-4-5-12(16)10-17/h4-6,11H,7-10H2,1-3H3,(H,18,19) |
InChI Key |
GAUSFGRPMAHWID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[1,2-a][1,4]diazepine core, followed by the introduction of the Boc protecting group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Key Chemical Reactions and Functional Group Transformations
1.1. Formation of the Pyrrolo[1,2-A] Diazepine Core
The synthesis of the diazepine ring system typically involves cyclocondensation reactions of pyrrolidine derivatives with carbonyl-containing groups. For example, similar heterocycles are formed through:
-
Imine formation : Reaction of N-(2-aminobenzoyl)pyrrolidine-2-carboxaldehyde derivatives with appropriate substrates to create imine functionalities .
-
Ring-closing metathesis : Though not explicitly mentioned for this compound, analogous systems use transition-metal catalysts to form macrocyclic rings .
1.2. Introduction of the Boc Protecting Group
The tert-butoxycarbonyl group is commonly added via:
-
Reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., DMAP or DIPEA) to protect primary or secondary amines .
-
Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid) to regenerate the amine .
1.3. Acetic Acid Moiety Incorporation
The acetic acid group is likely introduced through:
-
Coupling reactions : Esterification or amidation of carboxylic acids with alcohol or amine precursors. For example, coupling of benzoic acid derivatives with pyrrolidine intermediates .
-
Hydrolysis of esters : Conversion of ester intermediates (e.g., methyl or ethyl esters) to carboxylic acids under basic or acidic conditions .
Reaction Conditions and Reagents
Functional Group Stability and Reactivity
Biological Activity
2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid is a compound of interest due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Weight: 306.36 g/mol
CAS Number: 286961-14-6
Purity: >98% (GC) .
Biological Activity Overview
Pyrrolo[1,2-a][1,4]benzodiazepines, including derivatives like this compound, have been recognized for their diverse biological activities. These include:
- Anticancer Activity: These compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrrolobenzodiazepines can induce apoptosis in HeLa cells with IC50 values in the low micromolar range .
- Antiviral Properties: Certain derivatives have demonstrated efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase . The mechanisms typically involve DNA intercalation and stabilization, which disrupts viral replication.
- Antibacterial Effects: Modified pyrrolobenzodiazepines have been identified as broad-spectrum antibacterial agents effective against multidrug-resistant strains . Their mechanism often involves interaction with bacterial DNA gyrase.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- DNA Intercalation: The compound binds to DNA through intercalation, leading to stabilization of the DNA structure and interference with replication processes .
- Enzyme Inhibition: It acts as an inhibitor of key enzymes involved in cellular processes such as DNA gyrase in bacteria and reverse transcriptase in viruses .
- Cellular Apoptosis Induction: The compound can trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several studies illustrate the biological activity of this compound:
- Study on Anticancer Activity: A study evaluated the cytotoxic effects of related pyrrolobenzodiazepines on various cancer cell lines. The results indicated that these compounds could reduce cell viability significantly after 24 hours of treatment .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 8.0 |
| A549 | 6.5 |
- Antibacterial Evaluation: In another study assessing antibacterial activity against Gram-positive bacteria, derivatives showed effective inhibition with MIC values ranging from 0.5 to 8 μg/mL .
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Streptococcus pneumoniae | 1.0 |
| Enterococcus faecalis | 4.0 |
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
<sup>a</sup>LogP values estimated via computational models.
Ring System and Conformational Flexibility
The pyrrolo[1,2-a][1,4]diazepine core distinguishes the target compound from simpler bicyclic systems like piperazine (6-membered, two nitrogens) or thiazolidine (5-membered). In contrast, piperazine derivatives exhibit planar rigidity, favoring interactions with flat enzymatic active sites .
Functional Group Impact
- Boc Group : The Boc-protected nitrogen in both the target compound and 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid improves synthetic stability but may reduce solubility in polar solvents due to increased hydrophobicity .
- Acetic Acid Side Chain: Enhances aqueous solubility and enables salt formation, critical for bioavailability.
Physicochemical Properties
- Solubility : The target compound’s solubility in DMSO (12.5 mg/mL) is lower than piperazine analogs (25 mg/mL), likely due to increased hydrophobicity from the fused ring system .
- LogP: A LogP of 1.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Research Findings and Methodological Considerations
Analytical Techniques
- CMC Determination : Methods like spectrofluorometry and tensiometry (used for quaternary ammonium compounds) could be adapted to study the target compound’s aggregation behavior .
- Similarity Assessment : Computational similarity metrics (e.g., Tanimoto coefficients) are critical for virtual screening. The target compound’s unique ring system may yield low similarity scores with piperazine analogs, underscoring the need for multi-parameter comparisons in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
